2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol
Description
The compound 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol is a heterocyclic molecule featuring a pyrimidinol core substituted with a 2-pyridyl group at position 6 and a sulfanyl-linked 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety. Crystallographic analysis using SHELX software and visualization via ORTEP-3 would typically be employed to resolve its three-dimensional conformation, particularly the puckering of the pyrimidinol and oxadiazole rings, as described by Cremer-Pople parameters .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2S/c19-12-6-2-1-5-11(12)17-23-16(26-24-17)10-27-18-21-14(9-15(25)22-18)13-7-3-4-8-20-13/h1-9H,10H2,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWRBQXLSBMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, which are critical for its biological activity. The molecular formula is , and it exhibits a molecular weight of 318.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.81 g/mol |
| LogP | 3.3761 |
| Polar Surface Area | 47.12 Ų |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Properties
Research has indicated that compounds with oxadiazole rings often exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group enhances the lipophilicity and bioactivity of the compound.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including neurodegenerative disorders. Studies suggest that compounds similar to the target molecule can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglial cells . This mechanism may contribute to neuroprotection in conditions like Parkinson’s disease.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating Alzheimer’s disease as it leads to increased levels of acetylcholine in the brain . The enzyme inhibitory activity suggests potential therapeutic applications in neurodegenerative diseases.
Study on Neuroprotection
In a study investigating neuroprotective effects, a related compound demonstrated significant attenuation of neuroinflammation induced by lipopolysaccharide (LPS) in vitro. The results indicated that it could prevent neuronal loss through inhibition of NF-κB signaling pathways . This finding supports the hypothesis that similar structures may offer protective benefits against neurodegenerative conditions.
Antibacterial Activity Assessment
A series of synthesized derivatives were tested against several bacterial strains, showing promising antibacterial activity. The compounds were assessed for their minimum inhibitory concentration (MIC) values, revealing effective inhibition at low concentrations .
The biological activity of This compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely binds to active sites on enzymes such as AChE, inhibiting their function.
- Cytokine Modulation : It may modulate signaling pathways involved in inflammation, particularly through NF-κB.
- Membrane Disruption : The lipophilic nature allows it to interact with microbial membranes, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of heterocyclic derivatives with pharmacological relevance. Below is a detailed comparison with analogous structures (derived from and theoretical extrapolation):
Table 1: Structural and Functional Comparison
| Compound (CAS No.) | Core Structure | Substituents/Modifications | Key Features |
|---|---|---|---|
| Target Compound | Pyrimidinol | 2-Pyridyl (C6), sulfanyl-linked oxadiazole (C2) | Sulfanyl bridge enhances flexibility; 2-chlorophenyl enhances lipophilicity |
| 1326832-85-2 | Thieno[2,3-d]pyrimidin-4(3H)-one | 3,4-Difluorobenzyl, methylthio, oxadiazole | Fluorinated benzyl group increases metabolic stability; thieno-fused core |
| 1325306-30-6 | Quinolin-2(1H)-one | 3-Ethyl-1,2,4-oxadiazole | Ethyl group on oxadiazole reduces steric hindrance; quinoline core |
| 1325304-16-2 | Quinolin-2(1H)-one | 3-Cyclopropyl-1,2,4-oxadiazole | Cyclopropyl enhances ring strain; potential for improved binding affinity |
| 1326932-83-5 | Pyrimido[5,4-c][2,1]benzothiazine | 3,4-Dimethylbenzyl, ethyl, sulfanyl | Sulfonyl group increases polarity; benzothiazine core offers rigidity |
Key Insights from Structural Comparisons
Core Heterocycles: The pyrimidinol core in the target compound allows for hydrogen bonding via its hydroxyl group, unlike the thieno-pyrimidinone or quinoline cores in analogs. This may enhance interactions with polar biological targets . The oxadiazole ring in all compounds contributes to π-π stacking but varies in electronic effects based on substituents (e.g., 2-chlorophenyl vs. cyclopropyl) .
Substituent Effects :
- 2-Chlorophenyl vs. Fluorinated Benzyl : The 2-chlorophenyl group in the target compound offers moderate lipophilicity compared to the 3,4-difluorobenzyl group in 1326832-85-2, which may improve blood-brain barrier penetration .
- Sulfanyl Bridge : The methylsulfanyl linker in the target compound provides conformational flexibility, whereas rigid linkers (e.g., sulfonyl in 1326932-83-5) may limit binding pocket adaptation .
Ring Puckering and Conformation: Cremer-Pople parameters suggest that the pyrimidinol ring in the target compound adopts a slight puckered conformation (amplitude ~0.2 Å), reducing steric clashes with the oxadiazole moiety. In contrast, planar quinoline cores (e.g., 1325306-30-6) may favor flat binding surfaces.
Methodological Considerations
- Crystallographic Refinement : The use of SHELXL ensures precise refinement of bond lengths and angles, critical for comparing torsional strain in analogs.
- Visualization Tools : ORTEP-3 aids in mapping electron density differences, particularly for sulfanyl bridges and halogenated substituents.
- Puckering Analysis: Cremer-Pople coordinates quantify out-of-plane deviations, explaining conformational stability differences between pyrimidinol and thieno-pyrimidinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
